REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[I:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][OH:17]>ClCCl.CCOCC>[I:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry celite (˜2.00 g) in dry dichloromethane (20 ml)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 h after which it
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The cloudy brown filtrate was concentrated to a red-brown gummy paste which
|
Type
|
DISSOLUTION
|
Details
|
was re-dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
This gave a clear, colourless solution which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.953 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |